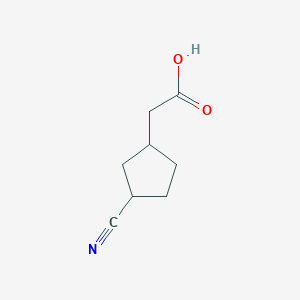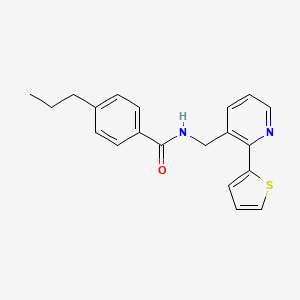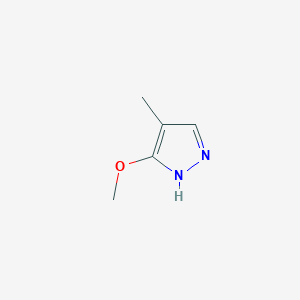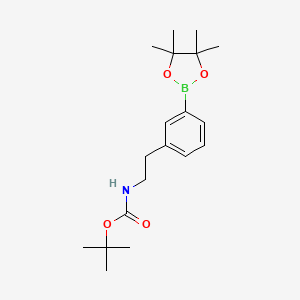
2-(3-Cyanocyclopentyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Cyanocyclopentyl)acetic acid” is an organic compound with the CAS Number: 1369100-63-9 . It has a molecular weight of 153.18 . It is typically in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO2/c9-5-7-2-1-6 (3-7)4-8 (10)11/h6-7H,1-4H2, (H,10,11) . The compound has a molecular weight of 153.18 and its molecular formula is C8H11NO2 .Aplicaciones Científicas De Investigación
Inhibition of Topoisomerases
- Acetyl-boswellic acids, which are pentacyclic triterpenes derived from frankincense and structurally related to 2-(3-Cyanocyclopentyl)acetic acid, have been shown to be potent inhibitors of human topoisomerases I and IIalpha. This suggests potential applications in cancer research and treatment due to their cytotoxic effects mediated by topoisomerase inhibition (Syrovets et al., 2000).
Complexing Properties for Medical Applications
- Studies comparing the complexing properties of cyclen and cyclam derivatives, which include acetic acid analogues like this compound, have shown potential medical applications. This is particularly relevant for complexes of copper and lanthanides, which are useful in medical imaging and cancer treatment (Lukeš et al., 2001).
Anti-Inflammatory and Cytoprotective Agents
- Novel tricyclic compounds with structural similarities to this compound have shown extremely high potency in anti-inflammatory and cytoprotective activities. This suggests the potential use of similar compounds in therapeutic applications (Honda et al., 2007).
Cancer Prevention
- Acetylsalicylic acid, a compound related to this compound, has been studied for its efficacy in preventing cancer development, particularly in lung tumorigenesis. This indicates the potential of structurally related compounds in cancer prevention research (Rioux & Castonguay, 1998).
Catalytic Inhibition in Environmental Applications
- Cobalt/peracetic acid processes, involving compounds similar to this compound, have been used for the advanced oxidation of aromatic organic compounds. This suggests applications in environmental remediation and pollutant degradation (Kim et al., 2020).
Antibacterial and Antifungal Applications
- Synthesis and evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, structurally related to this compound, have shown promising antibacterial and antifungal activities (Darwish et al., 2014).
Safety and Hazards
The safety information for “2-(3-Cyanocyclopentyl)acetic acid” indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Direcciones Futuras
While specific future directions for “2-(3-Cyanocyclopentyl)acetic acid” are not available, there is a growing interest in the utilization of bio-derived molecules, such as acetic acid, in sustainable ways . This includes the development of new biotechnological advances to optimize industrial production .
Propiedades
IUPAC Name |
2-(3-cyanocyclopentyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-7-2-1-6(3-7)4-8(10)11/h6-7H,1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTWDCOTFGRATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2832964.png)
![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2832965.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2832966.png)




![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832977.png)

![4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2832980.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2832983.png)

![1-(2,3-Dimethoxyphenyl)-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2832985.png)
